2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
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Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C20H15ClF3N3O3 and its molecular weight is 437.8. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
Compounds with pyrimidinone cores and related structures have been studied for their crystallographic properties. For instance, studies have detailed the crystal structures of acetamides with pyrimidin-2-yl and chlorophenyl components, highlighting their folded conformations and intramolecular interactions, which could be relevant for understanding the structural and electronic properties of related compounds (Subasri et al., 2016).
Photovoltaic and Electronic Applications
Related chemical entities have been examined for their potential in photovoltaic applications. Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have demonstrated good light-harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), suggesting that similar compounds might also possess valuable electronic or photovoltaic properties (Mary et al., 2020).
Antibacterial and Antimicrobial Activities
Synthesis and QSAR studies of thiazolidine and azetidine derivatives, including those with chlorophenyl components, have highlighted their moderate to good activity against both gram-positive and gram-negative bacteria. This suggests that related compounds might also be researched for their antimicrobial properties (Desai et al., 2008).
Antioxidant and Antitumor Activities
Compounds synthesized with chlorophenyl groups have been evaluated for their antioxidant and antitumor activities, indicating the potential therapeutic applications of structurally related compounds in combating oxidative stress and tumor growth (El-Moneim et al., 2011).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c21-15-7-5-13(6-8-15)16-9-19(29)27(12-26-16)11-18(28)25-10-14-3-1-2-4-17(14)30-20(22,23)24/h1-9,12H,10-11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDUOHHQAWBXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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